1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a compound with the molecular formula C5H11Cl2N3 . It has a molecular weight of 184.06 g/mol . The IUPAC name for this compound is 1,3-dimethylpyrazol-4-amine;dihydrochloride .
Synthesis Analysis
While specific synthesis methods for 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride were not found, pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride consists of a pyrazole ring with two methyl groups attached at the 1 and 3 positions, and an amine group at the 4 position .Chemical Reactions Analysis
Pyrazole compounds, including 1,3-dimethyl-1H-pyrazol-4-amine, can be involved in various chemical reactions. For instance, they can act as inhibitors of Dipeptidyl Peptidases (DPP-IV, DPP8, DPP-II, and FAP) when the side chain of the heterocyclic skeleton is modified .Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 183.0330028 g/mol . The topological polar surface area is 43.8 Ų .Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-4-amine Hydrochloride: A Comprehensive Analysis
1,3-Dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications across different scientific domains:
Antileishmanial and Antimalarial Applications: This compound has been studied for its potential use in treating leishmaniasis and malaria. A molecular simulation study justified its potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Anti-tubercular Potential: Research has also explored the synthesis of related compounds for anti-tubercular activity against Mycobacterium tuberculosis, suggesting that 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride could be a precursor or a structural motif in such compounds .
Ligand Synthesis for Coordination Chemistry: The compound serves as a building block in the synthesis of new pyrazole-based ligands for coordination chemistry applications. These ligands can be used to study metal complexes with various spectroscopic techniques .
Pharmaceutical Research: As a compound with a defined CAS number (1147222-02-3), it is likely used in pharmaceutical research for the development of new drugs or therapeutic agents. Its related peer-reviewed papers and technical documents can be found through chemical suppliers like Sigma-Aldrich .
Bioactive Compound Production: While not directly linked to 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride, there is ongoing research into the production of bioactive compounds from natural sources, which could potentially include derivatives of this compound .
Future Directions
Pyrazole compounds, including 1,3-dimethyl-1H-pyrazol-4-amine, have been the focus of many research studies due to their potential pharmacological properties . Future research may continue to explore the synthesis methods, chemical reactions, and potential applications of these compounds in various fields of science .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can act as ligands, forming complexes with metal ions . They can also serve as chemical catalysts, participating in various reactions such as hydrogenation, reduction, and oxidation .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. For instance, the compound is stable under normal pressure but may decompose at high temperatures . Its storage conditions (2-8°C, protected from light) and its reactivity with strong acids, strong bases, and oxidizing agents should also be considered .
properties
IUPAC Name |
1,3-dimethylpyrazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOGXPGAEYKUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506902 | |
Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1147222-02-3 | |
Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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